molecular formula C6H12F2O B6182158 2-(difluoromethyl)-2-methylbutan-1-ol CAS No. 2613381-19-2

2-(difluoromethyl)-2-methylbutan-1-ol

Cat. No.: B6182158
CAS No.: 2613381-19-2
M. Wt: 138.16 g/mol
InChI Key: MBJISCCLXINCSO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methylbutan-1-ol is an organic compound that features a difluoromethyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a butanol derivative using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2-(difluoromethyl)-2-methylbutan-1-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize metal-based catalysts to facilitate the difluoromethylation reaction, ensuring high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The difluoromethyl group can be reduced under specific conditions to yield methyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of halogenated or other functionalized derivatives.

Scientific Research Applications

2-(Difluoromethyl)-2-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-2-methylbutan-1-ol: Similar structure but with a trifluoromethyl group.

    2-(Chlorodifluoromethyl)-2-methylbutan-1-ol: Contains a chlorodifluoromethyl group.

Uniqueness

2-(Difluoromethyl)-2-methylbutan-1-ol is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where enhanced lipophilicity and metabolic stability are desired .

Properties

CAS No.

2613381-19-2

Molecular Formula

C6H12F2O

Molecular Weight

138.16 g/mol

IUPAC Name

2-(difluoromethyl)-2-methylbutan-1-ol

InChI

InChI=1S/C6H12F2O/c1-3-6(2,4-9)5(7)8/h5,9H,3-4H2,1-2H3

InChI Key

MBJISCCLXINCSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)C(F)F

Purity

95

Origin of Product

United States

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